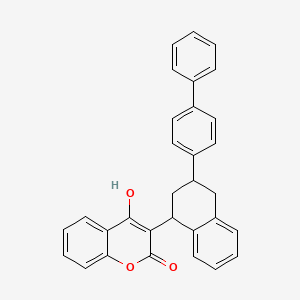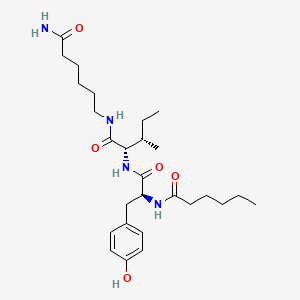
D-Pinitol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: NIC5-15 se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: Se estudia su papel en la señalización celular y las vías metabólicas.
Mecanismo De Acción
NIC5-15 ejerce sus efectos a través de varios mecanismos:
Sensibilización a la insulina: NIC5-15 mejora la sensibilidad a la insulina al modular las vías de señalización de la insulina.
Modulación de la γ-secretasa: Reduce la producción de beta-amiloide al modular la actividad de la γ-secretasa, lo cual es crucial en la patogénesis de la enfermedad de Alzheimer.
Dianas moleculares y vías: NIC5-15 se dirige a los receptores de insulina y a la γ-secretasa, afectando las vías involucradas en el metabolismo de la glucosa y la producción de beta-amiloide.
Análisis Bioquímico
Biochemical Properties
D-Pinitol plays a crucial role in biochemical reactions, particularly in plants where it acts as a physiological cellular modulator and chemical defense against unfavorable environmental conditions such as water deficit and high salinity . In biochemical reactions, this compound interacts with several enzymes and proteins. For instance, it has been shown to interact with the post-receptor signaling pathway of insulin, integrated by phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), leading to increased glucose uptake in muscle cells . Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which can help lower blood sugar levels . Furthermore, this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage . It also influences cell signaling pathways, such as the PI3K/Akt pathway, and affects gene expression related to inflammation and metabolism . In cancer cells, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates the PI3K/Akt signaling pathway, enhancing glucose uptake in cells . This compound also inhibits the NF-κB pathway, reducing inflammation . Additionally, it has been found to modulate the expression of genes involved in oxidative stress response, such as those encoding antioxidant enzymes . These molecular interactions contribute to the compound’s antidiabetic, anti-inflammatory, and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Long-term studies have demonstrated that this compound can sustain its beneficial effects on cellular function, such as improving insulin sensitivity and reducing oxidative stress, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound improves glucose metabolism and inhibits bone loss in mice with diabetic osteoporosis at doses of 50 and 100 mg/kg body weight per day . Higher doses of this compound have been associated with enhanced pancreatic function and reduced fasting blood glucose levels
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the insulin signaling pathway, enhancing glucose uptake and metabolism . Additionally, this compound has been found to influence metabolic pathways related to oxidative stress and inflammation . It modulates the activity of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase, thereby reducing oxidative damage . These interactions contribute to the compound’s overall metabolic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is transported by polyol transporters, such as LjPLT11, which facilitate its movement within infected cells of Lotus japonicus nodules . In animal models, this compound has been shown to be absorbed and distributed in various tissues, including the liver, kidney, and bone marrow . The transport and distribution of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. In plants, this compound is localized within specific compartments, such as peribacteroid membranes in Lotus japonicus nodules . This localization is essential for maintaining osmotic balance and stability during nodule development . In animal cells, this compound’s subcellular localization and its effects on cellular compartments are still under investigation. Understanding the precise localization of this compound within cells will provide insights into its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
NIC5-15 se puede sintetizar a partir de D-quiro-inositol mediante una reacción de metilación. El proceso implica el uso de agentes metilantes como yoduro de metilo o sulfato de dimetilo en condiciones básicas. La reacción generalmente requiere un solvente como dimetilformamida o dimetilsulfóxido y una base como hidruro de sodio o carbonato de potasio .
Métodos de producción industrial
La producción industrial de NIC5-15 implica la extracción de D-quiro-inositol de fuentes naturales como la soya, seguida de metilación química. El proceso de extracción incluye pasos como la extracción con solventes, la filtración y la purificación para aislar D-quiro-inositol. El paso de metilación se lleva a cabo luego bajo condiciones controladas para producir NIC5-15 .
Análisis De Reacciones Químicas
Tipos de reacciones
NIC5-15 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: NIC5-15 se puede oxidar para formar varios productos de oxidación.
Reducción: Se puede reducir para formar derivados de alcohol de azúcar reducido.
Sustitución: NIC5-15 puede sufrir reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de NIC5-15, como productos oxidados, alcoholes de azúcar reducidos y derivados de inositol sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
D-quiro-inositol: Un precursor de NIC5-15, conocido por sus propiedades de sensibilización a la insulina.
Mio-inositol: Otro isómero de inositol con actividades biológicas similares.
Pinitol: Un derivado de inositol que se encuentra naturalmente con efectos de sensibilización a la insulina.
Singularidad de NIC5-15
NIC5-15 es único debido a su doble función en la sensibilización a la insulina y la modulación de la actividad de la γ-secretasa. Esto lo convierte en un candidato prometedor para el tratamiento de trastornos metabólicos y enfermedades neurodegenerativas como la enfermedad de Alzheimer .
Propiedades
IUPAC Name |
6-methoxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |
| Record name | L-Quebrachitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Pinitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Quebrachitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
